3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene is a fluorinated aromatic compound with the molecular formula C23H33F3. This compound is characterized by the presence of three fluorine atoms on the benzene ring and a bulky cyclohexyl group, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene typically involves the following steps:
Cyclohexylation: The attachment of the cyclohexyl group is often carried out via Friedel-Crafts alkylation, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of specialty chemicals and materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
- 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene
Uniqueness
3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-butylcyclohexyl)-cyclohexyl]benzene is unique due to its specific substitution pattern and the presence of both cyclohexyl and butyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C22H31F3 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-[4-(4-butylcyclohexyl)cyclohexyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C22H31F3/c1-2-3-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3 |
InChI Key |
ACBVQWIVNQRHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.